molecular formula C19H16O6 B6422883 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid CAS No. 929489-26-9

2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Cat. No.: B6422883
CAS No.: 929489-26-9
M. Wt: 340.3 g/mol
InChI Key: RQLBJSJTIGFVRE-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative characterized by a 4H-chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and an oxyacetic acid moiety at position 6. Coumarin derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11-18(12-3-5-13(23-2)6-4-12)19(22)15-8-7-14(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLBJSJTIGFVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, followed by cyclization.

    Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a methoxyphenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the acetic acid moiety: The final step involves the esterification of the hydroxyl group on the chromen-4-one core with chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Chroman-4-one or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects. Studies have indicated that derivatives of chromenone exhibit significant biological activities, including:

  • Antioxidant Activity: Research suggests that chromenone derivatives can scavenge free radicals, thus protecting cells from oxidative stress .
  • Anti-inflammatory Effects: Preliminary studies have shown that compounds similar to 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases .

Anticancer Research

The structure of this compound allows it to interact with various biological targets associated with cancer progression. Some relevant findings include:

  • Inhibition of Cancer Cell Proliferation: In vitro studies have demonstrated that similar chromenone derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells .
  • Mechanisms of Action: The anticancer effects are thought to be mediated through apoptosis induction and cell cycle arrest, which have been observed in studies involving chromenone derivatives .

Case Studies

Several case studies highlight the applications of related compounds:

  • Case Study: Antioxidant Properties
    • A study investigated the antioxidant capabilities of chromenone derivatives, finding that they effectively reduced oxidative stress markers in cellular models. This suggests their potential use in preventing oxidative damage associated with chronic diseases .
  • Case Study: Anti-inflammatory Activity
    • Another study focused on a related compound's ability to modulate inflammatory pathways in animal models, showing promise for treating conditions like arthritis and other inflammatory disorders .
  • Case Study: Anticancer Efficacy
    • Research involving a structurally similar compound revealed significant cytotoxic effects against various cancer cell lines, leading to further exploration into its mechanisms and potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid involves its interaction with various molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl and acetic acid moieties may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the chromenone core, phenyl ring modifications, or the nature of the acidic side chain. These variations influence physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Key Structural Differences Molecular Weight Key Properties/Activities Reference ID
2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid - 4-Methoxyphenyl at C3
- Methyl at C2
- Oxyacetic acid at C7
354.34 Enhanced solubility due to oxyacetic acid; potential EGFR inhibition inferred from similar derivatives
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid Furochromen scaffold (fused furan ring) 406.39 Increased rigidity and π-conjugation; 74% synthetic yield via multicomponent condensation
2-{[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid - 4-Bromophenoxy at C3
- Propanoic acid at C7
433.24 Higher lipophilicity (bromine substitution); potential for halogen bonding in target interactions
{[3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid - 4-Chlorophenyl at C3 344.75 Electron-withdrawing Cl group may alter electronic density; similar synthetic routes to target compound
2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetic acid - Phenyl at C4
- Diphenylacetic acid at C7
400.40 Bulky diphenyl group reduces solubility; potential for π-π stacking in protein binding
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid - Hexyl at C3
- Methyl at C4
318.40 High lipophilicity (hexyl chain); may improve membrane permeability but reduce aqueous solubility
2-[4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]acetic acid - Naphthylmethoxy at C7 432.45 Extended aromatic system (naphthalene) enhances UV absorption; synthetic method involves benzofuran intermediates

Key Findings from Comparative Analysis

Substituent Effects on Solubility: The oxyacetic acid group in the target compound improves water solubility compared to analogues with bulkier (e.g., naphthylmethoxy ) or purely hydrophobic (e.g., hexyl ) substituents. Propanoic acid derivatives (e.g., ) exhibit moderate solubility but increased steric hindrance.

Electronic Modifications: Electron-donating groups (e.g., methoxy in the target compound) stabilize the chromenone core, whereas electron-withdrawing groups (e.g., Cl in , Br in ) may enhance electrophilic reactivity.

Biological Activity :

  • Derivatives with methoxyphenyl groups (target compound, ) are implicated in kinase inhibition (e.g., EGFR) due to structural similarity to reported inhibitors .
  • Halogenated analogues (e.g., ) may exhibit improved target binding via halogen bonds but could face metabolic stability challenges.

Synthetic Routes :

  • The target compound is synthesized via condensation reactions involving acetohydrazide intermediates (e.g., ), while furochromen derivatives require multicomponent reactions with Meldrum’s acid .

Biological Activity

2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid, also known as a derivative of chromenone, has garnered attention due to its diverse biological activities. This compound is characterized by its chromenone structure, which is linked to various pharmacological effects including anti-inflammatory, antioxidant, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

The molecular formula of the compound is C19H16O5C_{19}H_{16}O_{5} with a molecular weight of 324.3 g/mol. The structure features a methoxyphenyl group and an acetate moiety, contributing to its biological profile.

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress in biological systems. Research indicates that compounds with similar chromenone structures exhibit significant free radical scavenging abilities. For instance, studies have shown that derivatives of chromenones can effectively reduce DPPH radicals, suggesting potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have reported that chromenone derivatives can inhibit COX-2 activity, which is pivotal in the inflammatory response. This inhibition may help in managing conditions such as arthritis and other inflammatory disorders .

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound suggest it may induce apoptosis in cancer cells. In vitro assays have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis pathways .

Case Studies and Research Findings

Study Findings
Antioxidant Activity Study Showed significant DPPH radical scavenging activity with IC50 values comparable to ascorbic acid .
Anti-inflammatory Study Demonstrated moderate inhibition of COX-2 with potential therapeutic implications for inflammatory diseases .
Cytotoxicity Assay Induced apoptosis in MCF-7 cells with IC50 values indicating effectiveness at micromolar concentrations .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and target proteins involved in its biological activities. These studies suggest that the compound forms stable interactions with active sites of COX enzymes and other relevant targets, which may explain its observed biological effects .

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